1h-Pyrrolo[3,2-b]pyridine-6-carboxamide
Overview
Description
1H-Pyrrolo[3,2-b]pyridine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors. Its unique structure, which includes a fused pyrrole and pyridine ring system, makes it a valuable scaffold for drug development.
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the fused ring system. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions can yield the desired pyrrolo[3,2-b]pyridine core. Subsequent functionalization steps, such as amide formation, can be achieved using reagents like carbodiimides and amines .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
1H-Pyrrolo[3,2-b]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives of the compound, where nucleophiles replace halogen atoms.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents onto the pyridine ring.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[3,2-b]pyridine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: It has shown promise as a therapeutic agent for treating various diseases, including cancer, due to its ability to inhibit specific molecular targets.
Industry: In the pharmaceutical industry, it is used in the development of new drugs and as a reference compound in analytical studies
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of fibroblast growth factor receptors by binding to their active sites, thereby blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[3,2-b]pyridine-6-carboxamide can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds also have a fused pyrrole and pyridine ring system but differ in the position of the nitrogen atoms. They exhibit similar biological activities but may have different selectivity and potency profiles.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have an additional nitrogen atom in the ring system and are known for their kinase inhibitory activities.
Indole derivatives: Indoles have a similar fused ring system but with a benzene ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific structural features and its ability to selectively inhibit certain molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)5-3-7-6(11-4-5)1-2-10-7/h1-4,10H,(H2,9,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USURAQGFHNNMMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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